5-Methyldec-1-ene
Description
Properties
IUPAC Name |
5-methyldec-1-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22/c1-4-6-8-10-11(3)9-7-5-2/h5,11H,2,4,6-10H2,1,3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCFSQGBRCMQNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)CCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80880928 | |
| Record name | 1-decene, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80880928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54244-79-0 | |
| Record name | 1-decene, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80880928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Structural Information
- IUPAC Name: 5-methyldec-1-ene
- CAS Number: 54244-79-0
- Synonyms: 5-Methyl-1-decene, 1-Decene, 5-methyl-
Physical Properties
- Boiling Point: Not extensively documented; however, alkenes generally have lower boiling points than their corresponding alkanes due to their unsaturation.
Cancer Metabolism
5-Methyldec-1-ene has been identified as a metabolite in cancer metabolism. Its presence in biological samples can indicate altered metabolic pathways associated with cancer progression. Research indicates that volatile organic compounds (VOCs), including this alkene, can serve as potential biomarkers for prostate cancer detection .
Biomarker Studies
Recent studies have highlighted the importance of identifying specific volatile compounds in urine that correlate with prostate cancer. In particular, the detection of altered levels of metabolites such as 5-methyldec-1-ene can differentiate cancer patients from healthy individuals, showcasing its potential role in non-invasive diagnostic methods .
Flavoring and Fragrance Industry
Due to its unique chemical properties, 5-methyldec-1-ene may also find applications in the flavoring and fragrance industries. Compounds in the alkene family are often used to create specific scents and flavors, contributing to the formulation of various consumer products.
Synthetic Organic Chemistry
In synthetic organic chemistry, alkenes like 5-methyldec-1-ene serve as intermediates for the production of more complex molecules. Their reactivity allows for various transformations that are essential in creating pharmaceuticals and agrochemicals.
Case Study: Prostate Cancer Biomarkers
A study conducted on urinary volatile profiles identified a panel of compounds that could distinguish prostate cancer patients from controls. Among these compounds was 5-methyldec-1-ene, which demonstrated significant differences in concentration levels between groups, suggesting its utility as a biomarker for early detection .
Table: Comparison of Volatile Compounds in Cancer Detection
| Compound | Sensitivity | Specificity | Notes |
|---|---|---|---|
| 5-Methyldec-1-ene | High | Moderate | Detected in urine samples |
| Other VOCs | Variable | Variable | Additional compounds noted |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Properties
The following table summarizes critical data for 5-Methyldec-1-ene and its closest structural analogs:
Comparative Analysis
Chain Length and Branching
- 5-Methyl-1-undecene (C₁₂H₂₄) shares the methyl group position (C5) but has a longer carbon chain (11 carbons vs. 10 in 5-Methyldec-1-ene). This increased chain length elevates its molecular weight to 168.319 g/mol and likely enhances hydrophobicity compared to the shorter-chain analog .
- 6-Methyl-(E)-3-undecene (C₁₂H₂₄) differs in both substituent position (methyl at C6) and double bond location (C3), introducing geometric isomerism (E-configuration). These factors influence reactivity, as the double bond position affects electron density distribution .
Functional Group Variations
- 5-Methylhex-4-en-1-amine (C₇H₁₅N) introduces an amine group at C1, significantly altering polarity and reactivity.
Physical and Chemical Behavior
- Boiling Points and Solubility : While specific data are unavailable in the provided evidence, molecular weight trends suggest that 5-Methyl-1-undecene and 6-Methyl-(E)-3-undecene (both C₁₂H₂₄) would have higher boiling points than 5-Methyldec-1-ene (C₁₁H₂₂) due to increased van der Waals interactions.
- Reactivity : The terminal double bond in 5-Methyldec-1-ene makes it more reactive in radical polymerization compared to internal alkenes like 6-Methyl-(E)-3-undecene.
Q & A
Q. How can kinetic studies of 5-Methyldec-1-ene’s stability under varying pH and temperature conditions be structured?
- Methodological Answer :
- Accelerated Aging Tests : Expose samples to pH 3–10 buffers at 40–80°C. Monitor degradation via UV-Vis (λ = 210 nm for conjugated dienes) and LC-MS.
- Rate Modeling : Fit data to first-order kinetics and calculate activation energy (Ea) using the Arrhenius equation. Include error bars for 95% confidence intervals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
